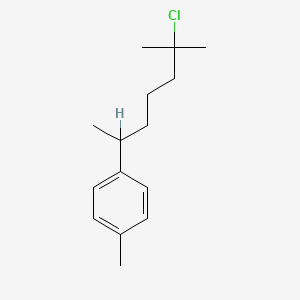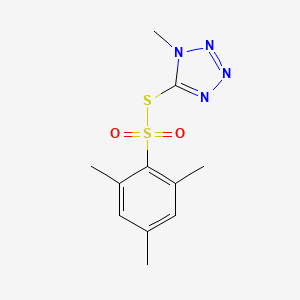
3'-Azido-2'-deoxy-5-(2-propynyloxy)uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine is a modified nucleoside analog that has garnered significant interest in the fields of medicinal and bioorganic chemistry. This compound is characterized by the presence of an azido group at the 3’ position, a deoxy modification at the 2’ position, and a propynyloxy group at the 5’ position of the uridine molecule. These modifications endow the compound with unique chemical properties and biological activities, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine typically involves multiple steps, starting from commercially available uridine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Azido Group: The azido group is introduced at the 3’ position through nucleophilic substitution reactions, often using azidotrimethylsilane (TMSN3) or sodium azide (NaN3) as the azide source.
Deoxygenation: The 2’ hydroxyl group is deoxygenated to form the deoxy derivative.
Introduction of Propynyloxy Group: The propynyloxy group is introduced at the 5’ position through alkylation reactions using propargyl bromide or similar reagents.
Deprotection: The protecting groups are removed to yield the final product
Industrial Production Methods
Industrial production of 3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Click Chemistry: The propynyloxy group is highly reactive in click chemistry reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Azidotrimethylsilane (TMSN3): Used for introducing the azido group.
Propargyl Bromide: Used for introducing the propynyloxy group.
Copper(I) Catalysts: Used in click chemistry reactions.
Palladium on Carbon (Pd/C): Used in reduction reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions involving the propynyloxy group
科学研究应用
3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs and as a precursor in click chemistry reactions.
Biology: Employed in the study of nucleic acid interactions and as a probe for labeling and detecting biomolecules.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit viral replication and induce cytotoxicity in cancer cells.
Industry: Utilized in the development of diagnostic assays and as a component in the synthesis of therapeutic oligonucleotides
作用机制
The mechanism of action of 3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The azido group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of viral replication and the induction of apoptosis in cancer cells. The propynyloxy group enhances the compound’s reactivity in click chemistry reactions, allowing for the efficient labeling and detection of biomolecules .
相似化合物的比较
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Lacks the propynyloxy group but shares the azido and deoxy modifications.
5’-Azido-5’-deoxythymidine: Contains an azido group at the 5’ position and is used as an antiviral agent.
2’-Azido-2’-deoxycytidine: Contains an azido group at the 2’ position and is investigated for its anticancer properties.
Uniqueness
3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine is unique due to the presence of both the azido and propynyloxy groups, which confer enhanced reactivity and versatility in chemical and biological applications. This dual functionality allows for its use in a wide range of research areas, making it a valuable tool for scientists .
属性
CAS 编号 |
111495-93-3 |
|---|---|
分子式 |
C12H13N5O5 |
分子量 |
307.26 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N5O5/c1-2-3-21-8-5-17(12(20)14-11(8)19)10-4-7(15-16-13)9(6-18)22-10/h1,5,7,9-10,18H,3-4,6H2,(H,14,19,20)/t7-,9+,10+/m0/s1 |
InChI 键 |
QJXBESLQNMJFIR-FXBDTBDDSA-N |
手性 SMILES |
C#CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
规范 SMILES |
C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


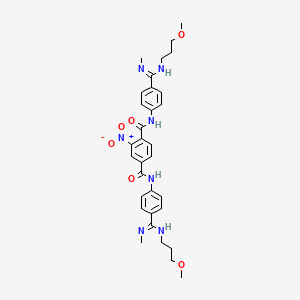
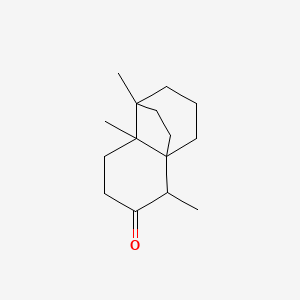
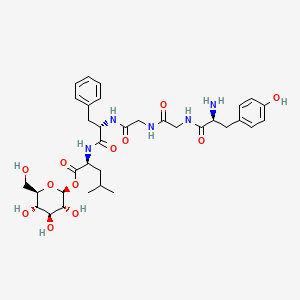

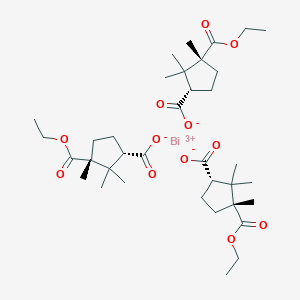
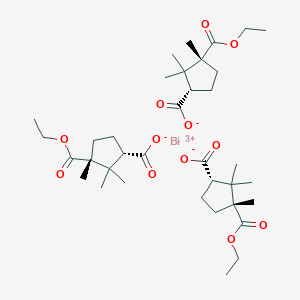
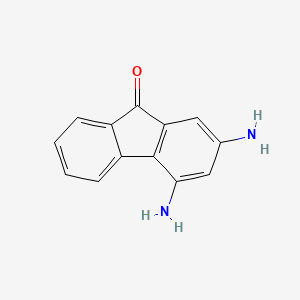

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
